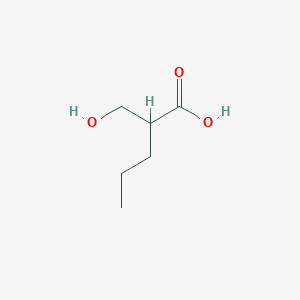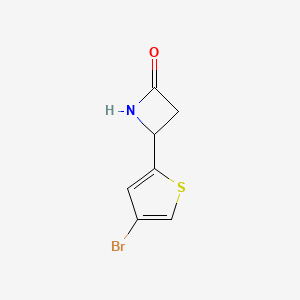
4-(4-Bromothiophen-2-yl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromothiophen-2-yl)azetidin-2-one is a chemical compound with the molecular formula C7H6BrNOS and a molecular weight of 232.10 g/mol . This compound features a bromothiophene moiety attached to an azetidinone ring, making it an interesting subject for various chemical and pharmaceutical studies.
Métodos De Preparación
The synthesis of 4-(4-Bromothiophen-2-yl)azetidin-2-one typically involves the reaction of 4-bromothiophene-2-carboxylic acid with appropriate reagents to form the azetidinone ring. One common method includes the use of chloroacetyl chloride and triethylamine under controlled conditions . Industrial production methods may involve bulk custom synthesis and procurement to ensure high purity and yield .
Análisis De Reacciones Químicas
4-(4-Bromothiophen-2-yl)azetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Aplicaciones Científicas De Investigación
4-(4-Bromothiophen-2-yl)azetidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: The azetidinone ring is a core structure in many β-lactam antibiotics, making this compound relevant in the study of antibacterial agents.
Industry: It is utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromothiophen-2-yl)azetidin-2-one involves its interaction with specific molecular targets. In the context of β-lactam antibiotics, the azetidinone ring targets transpeptidase enzymes, which are crucial for bacterial cell wall synthesis . This interaction inhibits the enzyme’s activity, leading to the disruption of cell wall formation and ultimately bacterial cell death.
Comparación Con Compuestos Similares
4-(4-Bromothiophen-2-yl)azetidin-2-one can be compared with other azetidin-2-one derivatives, such as:
3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: This compound has different substituents on the azetidinone ring, affecting its chemical properties and biological activity.
4-(4-Methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Another derivative with unique substituents that influence its function and applications.
Propiedades
Fórmula molecular |
C7H6BrNOS |
|---|---|
Peso molecular |
232.10 g/mol |
Nombre IUPAC |
4-(4-bromothiophen-2-yl)azetidin-2-one |
InChI |
InChI=1S/C7H6BrNOS/c8-4-1-6(11-3-4)5-2-7(10)9-5/h1,3,5H,2H2,(H,9,10) |
Clave InChI |
SPMLJKJGPQEJTR-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC1=O)C2=CC(=CS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


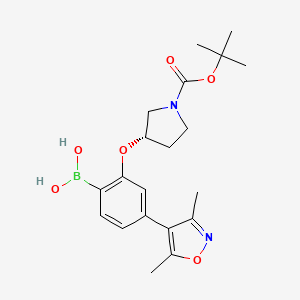
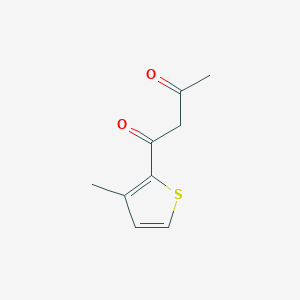

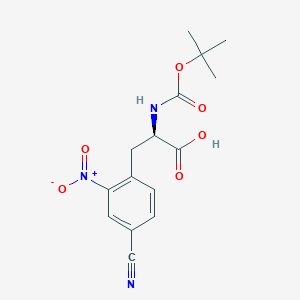
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B13085976.png)

![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide](/img/structure/B13085993.png)
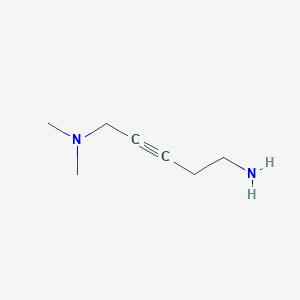
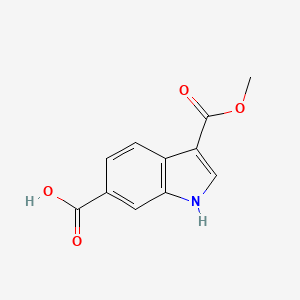



![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]phenazine 5,10-dioxide](/img/structure/B13086024.png)
